4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring, a chloro group, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of 4-chloro-1H-pyrazole with an appropriate benzyl halide under basic conditions to form the intermediate pyrazolylmethyl compound. This intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, helps optimize the synthesis process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It can serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively.
Comparison with Similar Compounds
4-[(4-Methyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide
4-[(4-Fluoro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide
Uniqueness: 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide stands out due to its specific chloro substituent on the pyrazole ring, which can influence its reactivity and binding properties compared to its methyl, fluoro, or bromo counterparts.
Properties
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-17-8-6-16(7-9-17)21-18(23)14-4-2-13(3-5-14)11-22-12-15(19)10-20-22/h2-10,12H,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDODPOUWJFNQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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